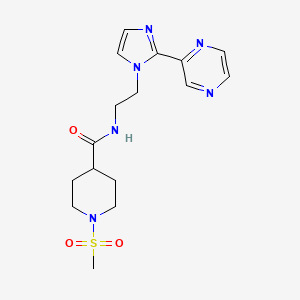
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research has demonstrated the molecular interactions of certain antagonists with cannabinoid receptors, highlighting the importance of specific structural features for receptor binding. For instance, studies involving conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models have provided insights into the steric and electrostatic requirements for antagonist activity at the CB1 receptor. This research contributes to the understanding of molecular interactions and the design of receptor-selective compounds (Shim et al., 2002).
Synthesis and Activity of Derivatives
Several studies focus on the synthesis of novel compounds based on the structural motif of "1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide" and evaluating their biological activities. For instance, the synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety for potential antibacterial applications have been reported. This includes exploring the reactivity of certain precursors with different compounds to produce derivatives with potential therapeutic properties (Azab et al., 2013).
Potential Therapeutic Applications
Research into derivatives of "1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide" has identified compounds with promising biological activities. For example, novel 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives have been synthesized and evaluated for their insecticidal activity, showcasing the potential for agricultural applications. Such studies indicate the versatility of this chemical scaffold in generating compounds with varied biological activities (Ohno et al., 2010).
Electrophysiological Activity
Investigations into N-substituted imidazolylbenzamides, including those related to "1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide," have explored their cardiac electrophysiological activity. These studies contribute to the discovery of selective class III agents for potential therapeutic use in treating cardiac conditions (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-26(24,25)22-8-2-13(3-9-22)16(23)20-7-11-21-10-6-19-15(21)14-12-17-4-5-18-14/h4-6,10,12-13H,2-3,7-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBODFJBDXIJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

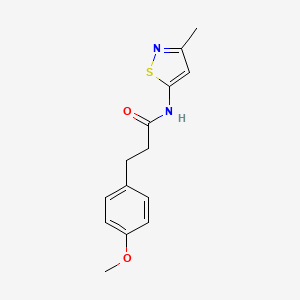
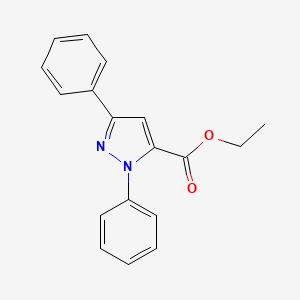


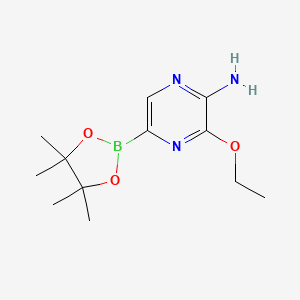


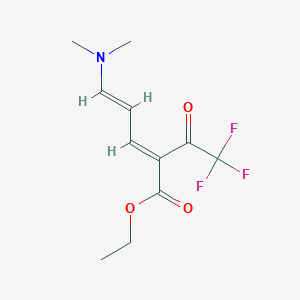
![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)

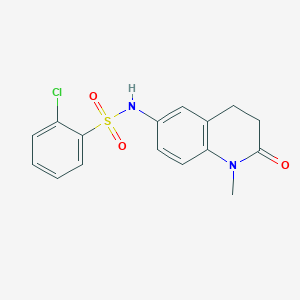
![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)
